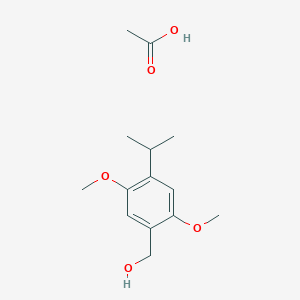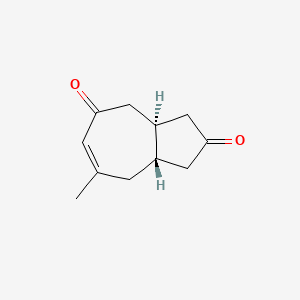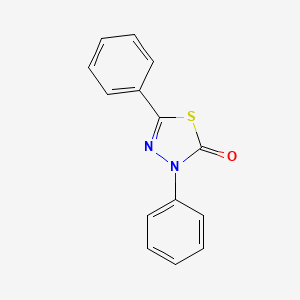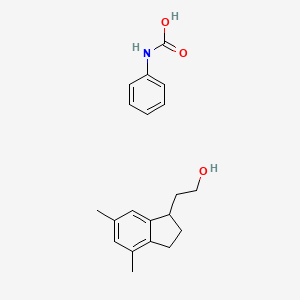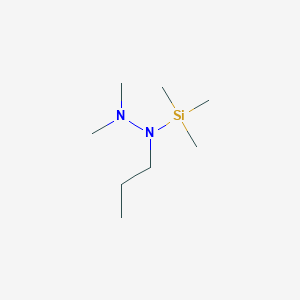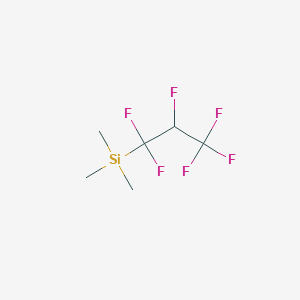
(1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane is an organosilicon compound with the molecular formula C6H10F6Si. This compound is characterized by the presence of both hexafluoropropyl and trimethylsilyl groups, making it a unique and versatile chemical. It is commonly used in various chemical reactions and has applications in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane typically involves the reaction of hexafluoropropene with trimethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
C3F6+Si(CH3)3H→C6H10F6Si
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of advanced catalysts and continuous flow reactors can enhance the production rate and ensure consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with electrophiles, leading to the formation of new carbon-silicon bonds.
Reduction Reactions: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as halides, amines, and alcohols.
Electrophiles: Such as alkyl halides and acyl chlorides.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted silanes, silyl ethers, and reduced silicon compounds.
Scientific Research Applications
Chemistry
In chemistry, (1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane is used as a reagent in organic synthesis.
Biology and Medicine
While its direct applications in biology and medicine are limited, the compound can be used in the synthesis of biologically active molecules and pharmaceuticals. Its unique chemical properties make it a useful building block in medicinal chemistry .
Industry
In industrial applications, this compound is used in the production of specialty chemicals, coatings, and materials with enhanced properties. Its ability to introduce fluorinated groups into polymers and other materials makes it valuable in the development of high-performance products .
Mechanism of Action
The mechanism of action of (1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane involves its ability to act as a source of both hexafluoropropyl and trimethylsilyl groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing molecules. The compound’s reactivity is influenced by the presence of fluorine atoms, which enhance its electrophilic and nucleophilic properties .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyltrimethylsilane: Another organosilicon compound with similar reactivity but different fluorination pattern.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: A compound with multiple hexafluoropropyl groups, used in different applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with distinct properties and applications.
Uniqueness
(1,1,2,3,3,3-Hexafluoropropyl)(trimethyl)silane is unique due to its specific combination of hexafluoropropyl and trimethylsilyl groups. This combination imparts unique reactivity and properties, making it valuable in various chemical and industrial applications.
Properties
CAS No. |
62281-36-1 |
|---|---|
Molecular Formula |
C6H10F6Si |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1,1,2,3,3,3-hexafluoropropyl(trimethyl)silane |
InChI |
InChI=1S/C6H10F6Si/c1-13(2,3)6(11,12)4(7)5(8,9)10/h4H,1-3H3 |
InChI Key |
CGZBBVHQKOWPPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C(C(F)(F)F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


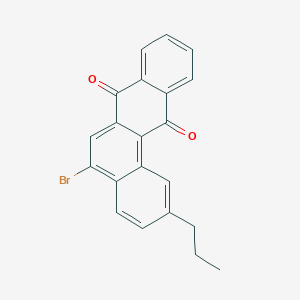
![1-[(1-Phenyl-1H-tetrazol-5-yl)sulfanyl]propan-2-ol](/img/structure/B14526132.png)
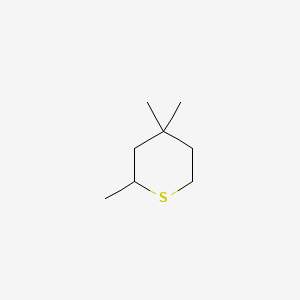
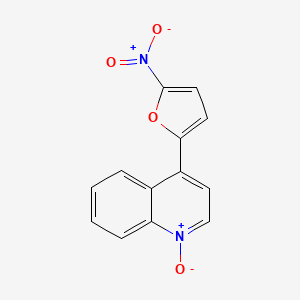
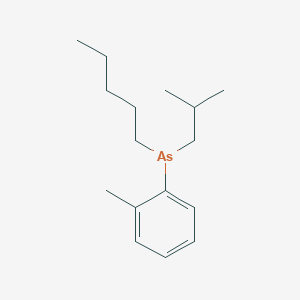
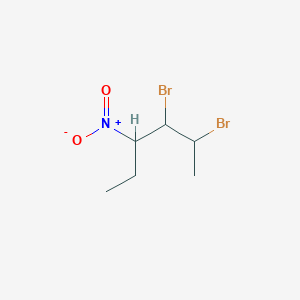
![S-[2-(Dipropylamino)ethyl] O-ethyl methylphosphonothioate](/img/structure/B14526164.png)
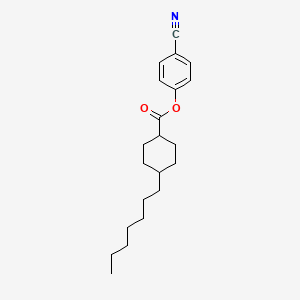
![2-Hydroxy-5-[(2-nitrophenyl)sulfamoyl]benzoic acid](/img/structure/B14526169.png)
